molecular formula C10H16F2N2O B1476283 2-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one CAS No. 1849995-54-5

2-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one

Cat. No.: B1476283
CAS No.: 1849995-54-5
M. Wt: 218.24 g/mol
InChI Key: UFLFCIGYMBWPKR-UHFFFAOYSA-N
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Description

2-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one is a synthetic organic compound characterized by its unique structure, which includes a difluorinated cyclopentane ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times, temperatures, and using continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

2-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 2-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one exerts its effects involves its interaction with specific molecular targets. The difluorinated cyclopentane ring and the pyrrole moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one is unique due to its fused ring structure, which imparts specific chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

2-amino-1-(4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F2N2O/c1-6(13)9(15)14-4-7-2-3-10(11,12)8(7)5-14/h6-8H,2-5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLFCIGYMBWPKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC2CCC(C2C1)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one
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2-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one

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